molecular formula C20H17N7O B5213259 3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole

3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B5213259
M. Wt: 371.4 g/mol
InChI Key: ZQULTACWVFYSER-UHFFFAOYSA-N
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Description

“3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the naphthyridine ring: This step may involve the condensation of pyrimidine derivatives with other aromatic compounds.

    Formation of the oxadiazole ring: This can be synthesized through the reaction of hydrazides with nitriles or carboxylic acids under dehydrating conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring.

    Naphthyridine Derivatives: Compounds containing the naphthyridine ring.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring.

Uniqueness

The uniqueness of “3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole” lies in its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

3-(3-methyl-7-pyrimidin-2-yl-6,8-dihydro-5H-2,7-naphthyridin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c1-13-17(18-25-19(28-26-18)14-4-2-6-21-10-14)16-5-9-27(12-15(16)11-24-13)20-22-7-3-8-23-20/h2-4,6-8,10-11H,5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQULTACWVFYSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CN(CCC2=C1C3=NOC(=N3)C4=CN=CC=C4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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